molecular formula C9H11BrN2O B13937607 2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine

2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine

Cat. No.: B13937607
M. Wt: 243.10 g/mol
InChI Key: KUWMZNOCOBGIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine is a halogenated heterocyclic compound with a pyridine ring substituted with a bromine atom at the 2-position and a 3-methoxy-1-azetidinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine typically involves the bromination of 6-(3-methoxy-1-azetidinyl)pyridine. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the azetidinyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine
  • 2-Bromo-6-methoxypyridine
  • 2-Bromo-6-(hydroxymethyl)pyridin-3-ol

Uniqueness

2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine is unique due to the presence of the 3-methoxy-1-azetidinyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromo-6-(3-methoxyazetidin-1-yl)pyridine

InChI

InChI=1S/C9H11BrN2O/c1-13-7-5-12(6-7)9-4-2-3-8(10)11-9/h2-4,7H,5-6H2,1H3

InChI Key

KUWMZNOCOBGIIG-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=NC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.